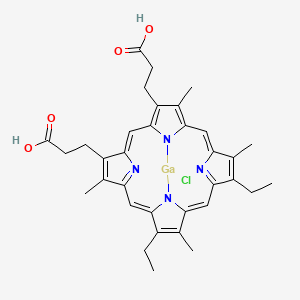![molecular formula C24H23ClO B12340156 (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5](/img/structure/B12340156.png)
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5 is a synthetic organic compound characterized by its complex structure, which includes a chlorinated ethoxyphenyl group and deuterium-labeled butene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5 typically involves multiple steps, starting with the preparation of the chlorinated ethoxyphenyl precursor. This precursor is then reacted with diphenylacetylene under specific conditions to form the desired butene structure. The reaction conditions often include the use of catalysts such as palladium or nickel complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to obtain the final product.
化学反应分析
Types of Reactions
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The chlorinated ethoxyphenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of ether derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, saturated hydrocarbons, and ether derivatives, depending on the specific reaction and conditions used.
科学研究应用
Chemistry
In chemistry, (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5 is used as a model compound to study reaction mechanisms and the effects of deuterium labeling on chemical reactivity.
Biology
In biological research, this compound can be used to investigate the interactions of chlorinated aromatic compounds with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties, including its effects on cellular signaling pathways and its potential as a drug candidate.
Industry
In industry, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5 involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated ethoxyphenyl group may interact with hydrophobic pockets in proteins, while the deuterium-labeled butene can provide insights into the kinetic isotope effects on reaction rates and mechanisms.
相似化合物的比较
Similar Compounds
(Z)-1-[4-(2-Bromoethoxyphenyl]-1,2-diphenyl-1-butene: Similar structure with a bromine atom instead of chlorine.
(Z)-1-[4-(2-Methoxyethoxyphenyl]-1,2-diphenyl-1-butene: Similar structure with a methoxy group instead of chlorine.
(Z)-1-[4-(2-Fluoroethoxyphenyl]-1,2-diphenyl-1-butene: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5 lies in its specific combination of a chlorinated ethoxyphenyl group and deuterium labeling, which provides distinct chemical and physical properties that can be leveraged in various research applications.
属性
分子式 |
C24H23ClO |
|---|---|
分子量 |
367.9 g/mol |
IUPAC 名称 |
1-(2-chloroethoxy)-4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]benzene |
InChI |
InChI=1S/C24H23ClO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18H2,1H3/b24-23-/i1D3,2D2 |
InChI 键 |
GWAJMDNEUFHRBV-WLOZXQDESA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCCl)/C3=CC=CC=C3 |
规范 SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12340078.png)
![1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12340084.png)


![(8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B12340097.png)
![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-](/img/structure/B12340103.png)





![ethyl N-[(2Z)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate](/img/structure/B12340146.png)

